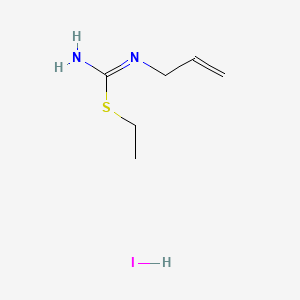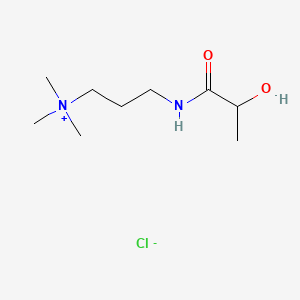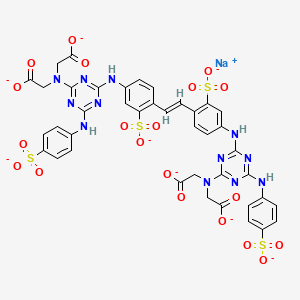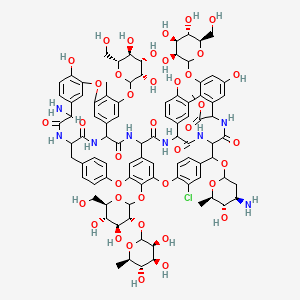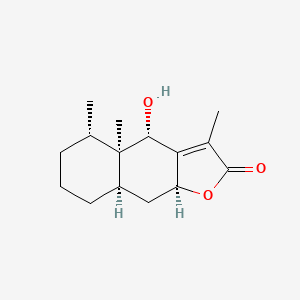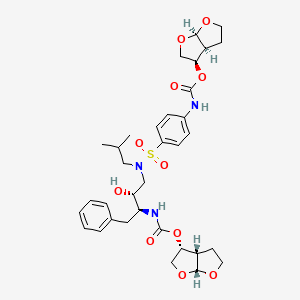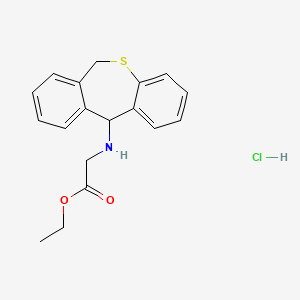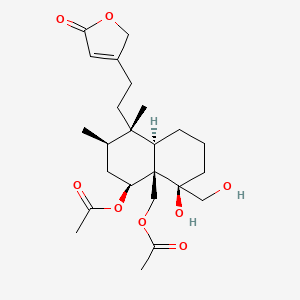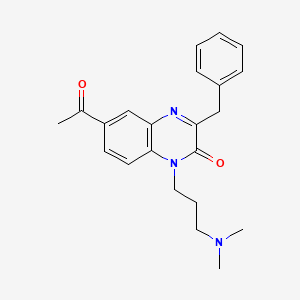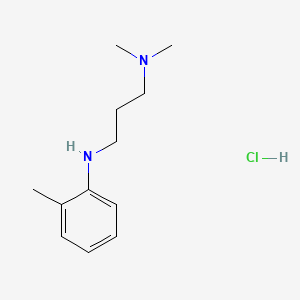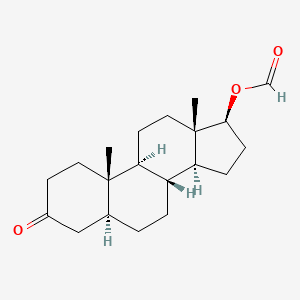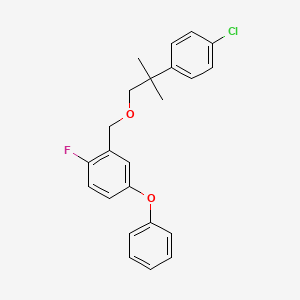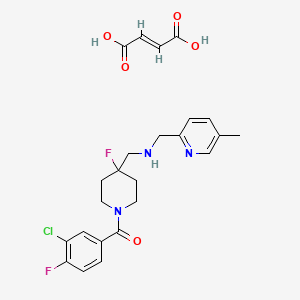
Befiradol fumarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Befiradol fumarate is a small molecule drug developed by the Pierre Fabre Group. It is a potent and selective full agonist of the 5-HT1A receptor, which is a subtype of the serotonin receptor. This compound is primarily being investigated for its potential in treating movement disorders, particularly levodopa-induced dyskinesia in patients with Parkinson’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of befiradol fumarate involves multiple steps, starting from commercially available precursors. The key steps typically include:
Formation of the core structure: This involves the construction of the central scaffold of the molecule through a series of organic reactions such as nucleophilic substitution, cyclization, and functional group transformations.
Functionalization: Introduction of specific functional groups that are essential for the activity of the compound. This may involve reactions like halogenation, alkylation, or acylation.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would be scaled up using batch or continuous flow processes. The key considerations include:
Optimization of reaction conditions: Temperature, pressure, solvent, and catalyst selection to maximize yield and minimize by-products.
Process safety: Ensuring that the reactions are safe to scale up, with proper handling of hazardous reagents and intermediates.
Quality control: Implementing rigorous quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Befiradol fumarate can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, which can alter its electronic properties and biological activity.
Reduction: Removal of oxygen or addition of hydrogen atoms, which can change the molecule’s reactivity and stability.
Substitution: Replacement of one functional group with another, which can modify the compound’s pharmacological profile.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution reagents: Such as alkyl halides or acyl chlorides for introducing new functional groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.
Scientific Research Applications
Befiradol fumarate has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the structure-activity relationships of 5-HT1A receptor agonists.
Biology: Investigated for its effects on serotonin signaling pathways and its potential neuroprotective properties.
Medicine: Primarily researched for its therapeutic potential in treating movement disorders, particularly levodopa-induced dyskinesia in Parkinson’s disease patients
Mechanism of Action
Befiradol fumarate exerts its effects by binding to and activating the 5-HT1A receptor, a subtype of the serotonin receptor. This receptor is coupled to intracellular G-proteins, which, upon activation, initiate a cascade of intracellular signaling pathways. These pathways can modulate neurotransmitter release, neuronal excitability, and other cellular processes. The activation of 5-HT1A receptors by this compound is thought to reduce the overactivity of certain neural circuits, thereby alleviating symptoms of movement disorders .
Comparison with Similar Compounds
Similar Compounds
Buspirone: Another 5-HT1A receptor agonist used primarily for its anxiolytic effects.
Flesinoxan: A selective 5-HT1A receptor agonist with potential antidepressant and anxiolytic properties.
8-OH-DPAT: A research compound used to study the 5-HT1A receptor.
Uniqueness of Befiradol Fumarate
This compound is unique due to its high potency and selectivity for the 5-HT1A receptor. Unlike some other 5-HT1A agonists, it has been specifically developed and optimized for treating movement disorders, making it a promising candidate for addressing levodopa-induced dyskinesia in Parkinson’s disease patients .
Properties
CAS No. |
208110-65-0 |
|---|---|
Molecular Formula |
C24H26ClF2N3O5 |
Molecular Weight |
509.9 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;(3-chloro-4-fluorophenyl)-[4-fluoro-4-[[(5-methylpyridin-2-yl)methylamino]methyl]piperidin-1-yl]methanone |
InChI |
InChI=1S/C20H22ClF2N3O.C4H4O4/c1-14-2-4-16(25-11-14)12-24-13-20(23)6-8-26(9-7-20)19(27)15-3-5-18(22)17(21)10-15;5-3(6)1-2-4(7)8/h2-5,10-11,24H,6-9,12-13H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
HCRQBLXXJOROBP-WLHGVMLRSA-N |
Isomeric SMILES |
CC1=CN=C(C=C1)CNCC2(CCN(CC2)C(=O)C3=CC(=C(C=C3)F)Cl)F.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CC1=CN=C(C=C1)CNCC2(CCN(CC2)C(=O)C3=CC(=C(C=C3)F)Cl)F.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


